molecular formula C12H18N2O2 B15307221 Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate

Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate

Cat. No.: B15307221
M. Wt: 222.28 g/mol
InChI Key: KNSLMOGTUVJQOO-UHFFFAOYSA-N
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Description

Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate typically involves the reaction of pyridin-2-ylmethanamine with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, piperidine derivatives, and various substituted esters or amides.

Scientific Research Applications

Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-3-carboxylic acid share structural similarities with ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid are also structurally related.

Uniqueness

Ethyl 4-{[(pyridin-2-yl)methyl]amino}butanoate is unique due to its specific combination of a pyridine ring and an ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylmethylamino)butanoate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)7-5-8-13-10-11-6-3-4-9-14-11/h3-4,6,9,13H,2,5,7-8,10H2,1H3

InChI Key

KNSLMOGTUVJQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC=CC=N1

Origin of Product

United States

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